Chiral 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine Core: Structural Comparator vs. Regioisomeric Analog
The target compound incorporates a chiral carbon at the 2-position of the ethyl linker simultaneously bearing furan-2-yl and 1H-pyrazol-1-yl substituents. This connectivity is structurally distinct from the regioisomeric series N-[2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl]-3-(phenylsulfonyl)propanamide, where the furan is appended to the pyrazole ring rather than the ethyl linker . In the latter architecture, the pyrazole serves as a spacer, whereas in the target compound the pyrazole is directly attached to the chiral center, altering both conformational flexibility and pharmacophoric geometry. No direct comparative bioactivity data exists for these two regioisomeric forms. However, the SAR analysis of phenylsulfonyl pyrazole derivatives published in 2026 demonstrates that even small changes in fusion architecture and heterocyclic connectivity produce IC50 shifts exceeding 5-fold in anticancer assays [1].
| Evidence Dimension | Structural connectivity: position of furan attachment |
|---|---|
| Target Compound Data | Furan-2-yl attached directly to chiral C2 of ethyl linker; pyrazol-1-yl attached to same C2 |
| Comparator Or Baseline | N-[2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl]-3-(phenylsulfonyl)propanamide: furan-2-yl attached to pyrazole C4 position |
| Quantified Difference | No quantitative comparative data available. Class-level SAR shows IC50 shifts >5-fold with connectivity changes in phenylsulfonyl pyrazole series [1]. |
| Conditions | Structural comparison only; no head-to-head assay performed. |
Why This Matters
For procurement decisions, the chiral center and distinct connectivity mean that the regioisomer cannot substitute for the target compound in any stereochemically sensitive assay or binding experiment without independent validation.
- [1] Design, Synthesis, and Anticancer Evaluation of Novel Phenylsulfonyl Pyrazole Derivatives with CDK2 Molecular Docking Studies. J. Mol. Struct. 2026. SAR analysis: structural expansion and connectivity changes produce IC50 differences >5-fold (compounds 7, 9, 12, 17, 18 spanning 1–10 µg/mL range). View Source
